molecular formula C21H13Cl2N3O3S2 B2409657 2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 299955-33-2

2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2409657
CAS No.: 299955-33-2
M. Wt: 490.37
InChI Key: GLZHGTXSAFLFES-IUXPMGMMSA-N
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Description

2-[(5Z)-5-[(2,4-Dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound provided for research and development purposes. This molecule features a complex structure incorporating a (Z)-configured benzylidene-rhodanine moiety linked to a 4-phenylthiazol-2-yl group via an acetamide bridge. The presence of both the rhodanine (2,4-dioxo-1,3-thiazolidine) and the phenyl-substituted thiazole rings is of significant interest in medicinal chemistry and biochemical research. Compounds with these structural motifs are frequently investigated for their potential biological activities, including but not limited to enzyme inhibition, and may serve as valuable chemical tools or intermediates in the development of novel therapeutic agents. This product is intended for laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for informational purposes only. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3O3S2/c22-14-7-6-13(15(23)9-14)8-17-19(28)26(21(29)31-17)10-18(27)25-20-24-16(11-30-20)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,24,25,27)/b17-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZHGTXSAFLFES-IUXPMGMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a thiazolidinone derivative that has attracted attention due to its diverse biological activities. This article will explore its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a thiazolidinone ring and a thiazole moiety. The synthesis typically involves the condensation of 2,4-dichlorobenzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually catalyzed by sodium hydroxide or potassium carbonate and requires controlled heating to achieve optimal yield.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these compounds often range in the low micromolar concentrations, indicating potent activity .

In a study focusing on structure-activity relationships (SAR), modifications in the phenyl groups and thiazole moiety were found to enhance cytotoxicity, suggesting that specific substitutions can optimize therapeutic efficacy .

Antimicrobial Activity

Thiazolidinone derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinones has been documented in various studies. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammation pathways. This property positions them as potential candidates for treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammation.
  • Cell Cycle Arrest : It has been suggested that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Molecular Interactions : Binding interactions with cellular targets can disrupt normal cellular functions, leading to cytotoxic effects.

Case Studies and Research Findings

StudyFindings
Evren et al. (2019)Developed thiazolidinone derivatives showing selective cytotoxicity against A549 cells with IC50 values significantly lower than standard treatments .
Recent Research (2023)Investigated hybrid thiazole-chalcone compounds demonstrating enhanced anticancer activity through molecular dynamics simulations .
Antimicrobial StudiesEvaluated various thiazolidinones for antibacterial activity against common pathogens; several derivatives showed promising results against Gram-positive bacteria .

Scientific Research Applications

Structural Formula

The IUPAC name of the compound can be represented as follows:

C18H14Cl2N2O3S2\text{C}_{18}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_3\text{S}_2

Medicinal Chemistry

  • Anticancer Activity : The compound has been evaluated for its anticancer properties against various cancer cell lines. Studies have shown that it exhibits significant cytotoxic effects, potentially due to its ability to inhibit specific enzymes involved in cancer cell proliferation .
  • Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases . Its mechanism may involve the inhibition of pro-inflammatory cytokines.
  • Enzyme Inhibition : The compound has been investigated as a potential enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways relevant to cancer and inflammation .

Biological Research

  • Antimicrobial Activity : Various derivatives of thiazolidinones have shown promising antibacterial activity. The structural characteristics of the compound play a crucial role in its effectiveness against bacterial strains such as E. coli and S. aureus .
  • Anticonvulsant Effects : Some thiazolidinone derivatives have demonstrated anticonvulsant properties comparable to standard medications like sodium valproate . This suggests potential applications in neurology.

Material Science

The compound is also being explored for its utility in developing new materials with specific properties due to its unique chemical structure. Its ability to form stable complexes may lead to advancements in polymer chemistry and nanotechnology.

Case Study 1: Anticancer Research

A study conducted on the efficacy of 2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide against human glioblastoma cells revealed an IC50 value indicating potent cytotoxicity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Evaluation

In a comparative study of thiazolidinone derivatives, this compound exhibited significant antimicrobial activity against multiple bacterial strains. The results highlighted its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Core Structural Variations

The compound shares a 2,4-dioxo-1,3-thiazolidin-3-yl core with several analogs, but key substituent differences dictate its unique properties:

Compound Name C5 Substituent N3 Substituent Key Features Reference
Target Compound 2,4-Dichlorophenyl 4-Phenyl-1,3-thiazol-2-yl Electron-withdrawing Cl groups enhance lipophilicity; thiazole moiety enables π-π stacking.
2-{(5Z)-5-[(2E)-3-Phenylprop-2-en-1-ylidene]-...-N-(4-fluorophenyl)acetamide 3-Phenylpropenyl 4-Fluorophenyl Fluorine improves metabolic stability; conjugated propenyl group may alter electronic properties.
2-[(5Z)-5-(4-Ethylphenyl)methylidene]-...-N-(4-sulfamoylphenyl)acetamide 4-Ethylphenyl 4-Sulfamoylphenyl Sulfamoyl group enhances solubility; ethylphenyl increases steric bulk.
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-...-N-(2-methylphenyl)acetamide Benzylidene 2-Methylphenyl 2-Thioxo group modifies hydrogen bonding; methylphenyl reduces steric hindrance.

Key Observations :

  • Thiazole vs.

Physicochemical and Computational Insights

  • Hydrogen Bonding : The 2,4-dioxo group participates in strong hydrogen bonds, as observed in crystal structures of related compounds (e.g., 2-hydroxybenzylidene derivatives in ) .
  • DFT Studies : Computational models (B3LYP/6-31*G) validate the Z-configuration and predict NMR shifts, aligning with experimental data for structurally similar compounds .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

The compound can be synthesized via a multi-step approach involving condensation of a 2,4-dioxothiazolidine precursor with a substituted thiazole acetamide. Key steps include:

  • Step 1 : Reaction of 2-amino-4-phenylthiazole with chloroacetyl chloride in dioxane/triethylamine to form the acetamide intermediate .
  • Step 2 : Condensation of the intermediate with 5-[(2,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine under reflux in DMF/acetic acid, using sodium acetate as a base .
  • Yield optimization : Use TLC to monitor reaction progress, and recrystallize products from ethanol-DMF mixtures to improve purity . Typical yields range from 70–85% for analogous structures .

Q. How is the stereochemistry (Z configuration) of the exocyclic double bond confirmed?

The Z configuration of the 5-[(2,4-dichlorophenyl)methylidene] group is verified via:

  • 1H NMR : Chemical shifts for vinyl protons (δ ~6.8–7.2 ppm) and coupling constants (J < 12 Hz) indicate cis geometry .
  • X-ray crystallography : For structurally similar compounds, SHELX-refined crystal structures confirm spatial arrangement .

Q. What spectroscopic methods are used to characterize this compound?

  • FT-IR : Peaks at ~1700–1750 cm⁻¹ (C=O stretching of thiazolidinedione and acetamide) and ~1600 cm⁻¹ (C=N/C=C) confirm functional groups .
  • 1H/13C NMR : Assignments for dichlorophenyl (δ 7.4–7.6 ppm), thiazole (δ 7.2–7.4 ppm), and methylidene protons (δ 6.9–7.1 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]+ .

Q. What initial biological screening assays are recommended for this compound?

  • Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations .
  • Antimicrobial screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria .
  • PPARγ binding : Molecular docking to assess interactions with the receptor’s ligand-binding domain .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl/thiazole rings influence biological activity?

  • Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., Cl, NO2) on the phenyl ring enhance cytotoxicity by improving membrane permeability. Conversely, methoxy groups reduce activity due to steric hindrance .
  • Thiazole modifications : Replacing the 4-phenyl group with hydrophobic substituents (e.g., isopropyl) increases selectivity for cancer cells .

Q. What computational strategies are used to resolve contradictions in experimental data (e.g., conflicting IC50 values)?

  • Molecular dynamics simulations : Assess binding stability of the compound with target proteins (e.g., PPARγ, EGFR) over 100-ns trajectories .
  • Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities to reconcile discrepancies between in vitro and in silico results .

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structural refinement?

  • SHELXL refinement : Use TWIN/BASF commands to model twinned data and PART instructions for disordered regions .
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) and reduce ambiguity .

Q. What strategies mitigate toxicity in preclinical studies?

  • ADMET profiling : Predict pharmacokinetics using SwissADME and ToxTree. Key parameters include LogP (<5), topological polar surface area (>80 Ų) for blood-brain barrier exclusion, and Ames test for mutagenicity .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to the acetamide group to reduce hepatotoxicity .

Q. How does the Z→E isomerization of the methylidene group affect bioactivity?

  • UV-Vis spectroscopy : Monitor isomerization kinetics in solution (λmax ~350 nm for Z, ~320 nm for E) .
  • Biological impact : E isomers show reduced PPARγ binding due to altered hydrogen bonding with Ser289 and His449 residues .

Q. What in vitro models are suitable for studying metabolic stability?

  • Liver microsomes : Incubate with rat/human microsomes and quantify parent compound degradation via LC-MS .
  • CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms to identify metabolic liabilities .

Methodological Notes

  • Synthetic reproducibility : Ensure anhydrous conditions for condensation steps to avoid side reactions .
  • Data validation : Cross-reference NMR assignments with DFT-calculated shifts (e.g., Gaussian 16/B3LYP/6-311+G(d,p)) .
  • Ethical compliance : Follow OECD guidelines for in vivo toxicity studies (e.g., OECD 423 for acute oral toxicity) .

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